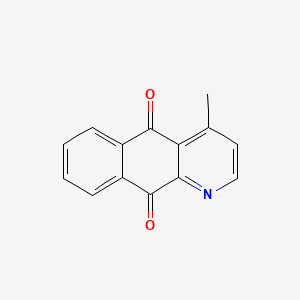

4-Methylbenzo(g)quinoline-5,10-dione

Description

Historical Context and Significance of Quinine (B1679958) and Quinoline (B57606) Derivatives in Organic Chemistry

The story of quinoline derivatives is intrinsically linked to the natural product quinine. wisdomlib.org Isolated for the first time in 1817 from the bark of the cinchona tree by Pierre Joseph Pelletier and Joseph Caventou, quinine became the first effective treatment for malaria. wikipedia.orgbritannica.com This pivotal discovery not only had a profound impact on global health but also sparked intense interest within the burgeoning field of organic chemistry. The complex structure of quinine, which features a quinoline core, presented a significant challenge to chemists of the 19th and 20th centuries and became a benchmark for total synthesis. wikipedia.org

In 1856, a failed attempt by William Henry Perkin to synthesize quinine led to an unexpected and history-altering discovery. wikipedia.org His oxidation of N-allyltoluidine did not yield quinine but instead produced a purple substance he named mauveine, the first synthetic dye. wikipedia.org This serendipitous event is widely credited with giving birth to the synthetic chemical industry. wikipedia.org

The fundamental quinoline structure, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, proved to be a versatile scaffold. britannica.comorientjchem.org First extracted from coal tar in 1834, quinoline itself became a building block for a vast array of derivatives. wikipedia.org Researchers discovered that modifications to the quinoline ring system could lead to compounds with a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgresearchgate.net This has cemented the importance of quinoline and its derivatives as a privileged scaffold in medicinal chemistry and drug discovery. orientjchem.org

Structural and Electronic Characteristics of the Benzo[g]quinoline-5,10-dione (B13827611) Core

The benzo[g]quinoline-5,10-dione core represents a specific and important class of quinoline derivatives. This tetracyclic structure is essentially a quinoline ring fused to a 1,4-naphthoquinone (B94277) system. This fusion creates a planar, aromatic framework with distinct electronic features that are key to its chemical reactivity and biological activity.

The structure is characterized by the presence of a quinone moiety, which is well-known for its ability to participate in redox reactions. The two ketone groups (at positions 5 and 10) are electrophilic centers, making them susceptible to nucleophilic attack. The extended π-system of the fused rings allows for the delocalization of electrons, contributing to the molecule's stability and influencing its interactions with biological macromolecules.

The synthesis of the benzo[g]quinoline-5,10-dione scaffold is a subject of considerable research. nih.gov A common and versatile starting material for the construction of this ring system is 2,3-dichloro-1,4-naphthoquinone. nih.govmdpi.com Synthetic strategies often involve multi-step reactions, including condensations and cycloadditions, to build the final tetracyclic structure. nih.govresearchgate.net The ability to introduce various substituents onto the aromatic rings allows chemists to fine-tune the electronic and steric properties of the molecule, leading to the creation of libraries of derivatives for biological screening. nih.gov

Overview of 4-Methylbenzo(g)quinoline-5,10-dione (Cleistopholine) as a Compound of Academic Interest

This compound, more commonly known as Cleistopholine, is a naturally occurring alkaloid that perfectly exemplifies the benzo[g]quinoline-5,10-dione scaffold. acadpubl.eu It has been isolated from several plant species, including Cleistopholis patens and Enicosanthellum pulchrum. acadpubl.eunih.gov As a natural product, Cleistopholine has attracted significant academic interest, primarily for the exploration of its biological activities. acadpubl.eunih.gov

Research has heavily focused on its potential as an anticancer agent. acadpubl.eunih.gov Studies have shown that Cleistopholine exhibits cytotoxic activity against various cancer cell lines. acadpubl.eu A notable study investigated its effects on human ovarian cancer cells, demonstrating that it can induce apoptosis, or programmed cell death. nih.gov The mechanism of this induced apoptosis involves the activation of intrinsic cellular pathways, including the participation of mitochondria and the activation of key proteins like caspases. nih.gov The compound was also found to arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation. nih.gov

Beyond its anticancer properties, derivatives of Cleistopholine have been synthesized and investigated for other potential therapeutic applications. One area of research has explored their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov A series of synthesized Cleistopholine derivatives showed excellent AChE inhibitory activity and also demonstrated the ability to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's pathology. nih.gov This line of inquiry highlights the versatility of the Cleistopholine structure as a starting point for developing agents targeting neurodegenerative diseases. nih.gov

Data Tables

Physicochemical Properties of Benzo[g]quinoline-5,10-dione and Cleistopholine

| Property | Benzo[g]quinoline-5,10-dione | This compound (Cleistopholine) |

| CAS Number | 3712-09-2 chemicalbook.com | 59938-51-1 |

| Molecular Formula | C₁₃H₇NO₂ chemicalbook.com | C₁₄H₉NO₂ |

| Molecular Weight | 209.20 g/mol sigmaaldrich.com | 223.23 g/mol |

| Melting Point | 178-180 °C sigmaaldrich.com | Not specified |

Biological Activity of Cleistopholine

| Activity | Cell Line | IC₅₀ Value | Reference |

| Cytotoxicity | Human Ovarian Cancer (CAOV-3) | 61.4 µM (at 24h) nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

96889-94-0 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

4-methylbenzo[g]quinoline-5,10-dione |

InChI |

InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3 |

InChI Key |

GVRYUHXXENMGEV-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |

Other CAS No. |

96889-94-0 |

Synonyms |

cleistopholine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methylbenzo G Quinoline 5,10 Dione

Primary Synthetic Routes to the Benzo[g]quinoline-5,10-dione (B13827611) Core

The construction of the angularly fused benzo[g]quinoline-5,10-dione ring system can be achieved through several strategic synthetic approaches. These methods primarily involve forming the central pyridine (B92270) ring onto a pre-existing 1,4-naphthoquinone (B94277) framework or building the outer benzene (B151609) ring onto a quinoline-5,8-dione core.

Diels-Alder Cycloaddition Strategies for Core Scaffold Construction

The Diels-Alder reaction represents a powerful and convergent strategy for constructing the benzo[g]quinoline-5,10-dione framework. This pericyclic reaction typically involves the [4+2] cycloaddition of a diene with a dienophile, followed by an aromatization step to yield the final tricyclic system. A common approach utilizes a quinoline-5,8-dione as the dienophile, which reacts with a suitable diene to build the carbocyclic "g" ring.

While specific examples for 4-methylbenzo[g]quinoline-5,10-dione are not extensively detailed, the synthesis of the analogous 7-methylbenzo[g]quinoxaline-5,10-dione illustrates this principle effectively. In this synthesis, a quinoxaline-5,8-dione acts as the dienophile and reacts with isoprene (2-methyl-1,3-butadiene). The initial cycloaddition adduct undergoes spontaneous aromatization, often facilitated by aerial oxidation, to furnish the final methylated benzo-fused product. mdpi.com This strategy highlights a direct method for introducing a methyl group onto the newly formed benzene ring.

The general reaction scheme can be depicted as follows:

Dienophile: A quinoline-5,8-dione derivative.

Diene: A 1,3-diene, such as isoprene, to introduce the methyl group.

Process: The components are heated, leading to a cycloaddition adduct.

Aromatization: The adduct is then aromatized, often via oxidation, to yield the stable benzo[g]quinoline-5,10-dione.

The regioselectivity of the Diels-Alder reaction is a critical consideration, especially when using unsymmetrical dienes. The electronic and steric properties of the substituents on both the diene and the dienophile direct the orientation of the cycloaddition.

Table 1: Illustrative Diels-Alder Reaction for Benzo-fused Quinoxaline Synthesis

| Dienophile | Diene | Key Step | Product | Reference |

|---|---|---|---|---|

| Quinoxaline-5,8-dione | Isoprene | Cycloaddition followed by aerial oxidation in ethanolic KOH | 7-Methylbenzo[g]quinoxaline-5,10-dione | mdpi.com |

Alternative Synthetic Pathways to the Benzo[g]quinoline-5,10-dione Framework

Besides cycloaddition strategies, classical named reactions for quinoline (B57606) synthesis provide robust alternatives for constructing the core scaffold. The Friedländer annulation is one of the most direct and widely used methods for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).

To apply this to the synthesis of a benzo[g]quinoline-5,10-dione, a suitable 2-amino-1,4-naphthoquinone derivative would serve as the starting material. For the target compound, 4-methylbenzo[g]quinoline-5,10-dione, the reaction would proceed as follows:

Starting Material 1: A 2-amino-1,4-naphthoquinone.

Starting Material 2: A ketone with an α-methylene group and a methyl group that will become the 4-methyl substituent, such as acetone or ethyl acetoacetate.

Condensation: The reaction is typically catalyzed by either acid or base, leading to a cyclocondensation reaction. The initial step is an aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the pyridine ring.

This method offers the advantage of building the functionalized pyridine ring directly onto the naphthoquinone core, with the substitution pattern on the pyridine ring being determined by the choice of the methylene-containing reactant.

Regioselective Functionalization and Derivatization of 4-Methylbenzo(g)quinoline-5,10-dione

Once the core structure of 4-methylbenzo[g]quinoline-5,10-dione is synthesized, its chemical reactivity can be exploited to introduce various functional groups at specific positions. The molecule possesses several reactive sites: the electron-rich benzene ring, the electron-deficient pyridine ring, and the electrophilic quinone moiety.

Electrophilic Substitution Reactions on the Aromatic System

The benzo[g]quinoline-5,10-dione system contains two aromatic rings: the benzene "g" ring and the benzene part of the quinoline moiety. Electrophilic aromatic substitution (SEAr) is expected to occur on the more electron-rich carbocyclic "g" ring. The directing effects of the existing methyl group and the fused heterocyclic system will influence the position of substitution.

Common electrophilic substitution reactions include nitration and halogenation.

Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid, would likely introduce a nitro group onto the benzene ring. The precise position would be dictated by the combined directing effects of the electron-donating methyl group and the deactivating quinone and pyridine rings. For instance, nitration of anilino-naphthoquinones has been shown to occur on the phenyl ring prior to cyclization. mdpi.com

Halogenation: Reactions with halogens (e.g., Br₂) in the presence of a Lewis acid could introduce a halogen atom onto the aromatic ring.

The reactivity of the quinoline ring itself towards electrophiles is generally low due to the electron-withdrawing nature of the nitrogen atom. Substitution, if it occurs, typically favors the 5- and 8-positions of the quinoline nucleus, but in this fused system, the reactivity is modulated.

Reductive Transformations of the Quinone Moiety

The 5,10-dione (quinone) functionality is readily susceptible to reduction. This transformation is significant as it can dramatically alter the electronic and biological properties of the molecule.

Chemical Reduction: The quinone can be reduced to the corresponding hydroquinone (B1673460) (a benzenediol). Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄). The reduction is often reversible, and the resulting hydroquinone can be re-oxidized to the quinone by exposure to air. The reduction of benzo[g]quinoxaline-5,10-dione derivatives with sodium dithionite to form an intermediate that can be further functionalized has been reported. mdpi.com

Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Pd/C) can also effect the reduction of the quinone moiety.

These reductive processes are fundamental in the mechanism of action of many quinone-containing bioactive compounds.

Table 2: Reagents for Reductive Transformation of Quinone Moiety

| Reagent | Product Type | Typical Conditions | Reference Example |

|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Hydroquinone | Aqueous or alcoholic solution | Reduction of benzo[b]phenazine-6,11-quinones mdpi.com |

| Sodium Borohydride (NaBH₄) | Hydroquinone | Alcoholic solvents | General quinone reduction |

Nucleophilic Addition and Substitution Reactions on the Quinone and Quinoline Rings

The electron-deficient nature of the quinone and pyridine rings makes them susceptible to attack by nucleophiles.

Nucleophilic Addition to the Quinone: The carbonyl carbons of the quinone are electrophilic and can undergo Michael-type (1,4-conjugate) addition with soft nucleophiles or 1,2-addition with hard nucleophiles. For example, studies on related quinoline-5,8-diones have shown that they can undergo 1,2-addition with organometallic reagents. acs.org Thiolates and amines are common nucleophiles that can add to the quinone ring, often leading to substituted hydroquinones after tautomerization and oxidation.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present at the C-2 or C-4 positions. Research on 4-chloro-8-methylquinolin-2(1H)-one demonstrates its reactivity towards various nucleophiles like thiols, hydrazines, azides, and amines, which readily displace the chloro group. mdpi.com While the target molecule lacks a pre-installed leaving group, such functionalization could be a key step in further derivatization. Reactions on the benzo[h]quinoline isomer have also shown that sulfoxide groups at the 2-position can be selectively substituted by S- and N-nucleophiles. mdpi.com

These transformations are essential for creating libraries of analogues for structure-activity relationship studies.

Synthesis of Substituted this compound Analogues

The core scaffold of benzo(g)quinoline-5,10-dione can be assembled through various strategies, often involving multi-step sequences. The strategic introduction of substituents onto this framework allows for the fine-tuning of its chemical and physical properties.

Introduction of Alkyl, Alkoxy, and Hydroxyl Substituents

The synthesis of alkyl-substituted benzo(g)quinoline-5,10-dione analogs can be achieved through several routes. One notable method involves a Diels-Alder reaction, a powerful tool for the formation of cyclic compounds. For instance, the synthesis of 7-methylbenzo[g]quinoxaline-5,10-dione, a structurally related compound, is accomplished through the cycloaddition reaction of quinoxaline-5,8-dione with isoprene, followed by aerial oxidation. mdpi.com This approach could potentially be adapted for the synthesis of various alkyl-substituted benzo(g)quinoline-5,10-diones by employing appropriately substituted dienes.

The introduction of alkoxy and hydroxyl groups often involves the synthesis of a hydroxylated precursor. A relevant example, although on a different isomer, is the synthesis of 4-hydroxybenzo[h]quinolin-2(1H)-one. This is achieved by the cyclization of N,N'-di(1-naphthyl)malonamide in polyphosphoric acid. The resulting hydroxyl group can then be alkylated to yield the corresponding alkoxy derivative, such as 4-methoxybenzo[h]quinolin-2-(1H)-one. These methods provide a foundation for developing synthetic routes to 4-hydroxy and 4-alkoxy-benzo(g)quinoline-5,10-dione analogs.

A variety of substituted benzo(g)quinoline-5,10-dione analogs have been synthesized to explore their properties. The following table summarizes some of these derivatives and their key synthetic features.

| Compound/Analog | Substituent(s) | Synthetic Method Highlight | Reference |

| 7-methylbenzo[g]quinoxaline-5,10-dione | Methyl | Diels-Alder reaction of quinoxaline-5,8-dione with isoprene. mdpi.com | mdpi.com |

| 4-hydroxybenzo[h]quinolin-2(1H)-one | Hydroxyl | Cyclization of N,N'-di(1-naphthyl)malonamide. | |

| 4-methoxybenzo[h]quinolin-2(1H)-one | Methoxy | Alkylation of the corresponding 4-hydroxy derivative. |

Incorporation of Amino and Nitro Groups

The synthesis of amino-substituted benzo(g)quinoline-5,10-dione analogs is often accomplished through the reduction of a nitro-substituted intermediate. The introduction of a nitro group can be achieved via nitration of a suitable precursor. For example, in the synthesis of related benzo[g]quinoxaline-5,10-diones, a nitration step is employed on a precursor molecule before the formation of the quinoxaline ring system. mdpi.com Specifically, the synthesis of amino-substituted benzo[g]quinoxaline-5,10-diones has been reported starting from nitro-2,3-dichloro-1,4-naphthoquinones. mdpi.com

The general strategy involves the synthesis of a nitro-substituted benzo(g)quinoline-5,10-dione, followed by a reduction step to convert the nitro group to an amino group. Common reducing agents for this transformation include sodium dithionite. mdpi.com This two-step sequence provides a reliable method for accessing amino-substituted derivatives for further study.

The following table outlines the key steps in the synthesis of amino-substituted analogs.

| Target Substituent | Intermediate | Key Reaction Steps |

| Amino | Nitro-substituted analog | 1. Nitration of a suitable precursor. 2. Reduction of the nitro group. |

Strategies for Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or chemical properties. For this compound, a systematic approach to chemical modification can elucidate the roles of different parts of the molecule.

A primary strategy for SAR studies involves the synthesis of a library of analogs with diverse substituents at various positions of the benzo(g)quinoline-5,10-dione core. This allows for the exploration of the effects of steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity on the compound's properties.

Key modifications for SAR studies include:

Varying the alkyl substituent at the 4-position: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl, butyl) can probe the impact of chain length and steric hindrance in this region.

Introducing substituents on the benzo ring: The synthesis of analogs with substituents such as halogens, alkoxy, hydroxyl, amino, and nitro groups at different positions of the benzene ring can reveal the electronic and steric requirements for optimal activity.

Modification of the quinoline nitrogen: While not directly addressed in the provided outline, derivatization of the nitrogen atom, where chemically feasible, could also be a component of a comprehensive SAR study.

By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive understanding of the structure-activity landscape of the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 4 Methylbenzo G Quinoline 5,10 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For derivatives of the benzo[g]quinoline-5,10-dione (B13827611) framework, ¹H and ¹³C NMR provide critical information regarding the molecular skeleton and the position of substituents.

In studies of related benzo[g]quinoline-5,10-dione derivatives, ¹H NMR spectra, typically recorded in solvents like CDCl₃ or DMSO-d₆, reveal characteristic chemical shifts for the aromatic protons. acadpubl.eu For instance, in a tetrahydrobenzo[g]quinoline-5,10-dione derivative, the aromatic protons appear as a multiplet in the range of δ 7.11-7.65 ppm. acadpubl.eu The presence and position of a methyl group on the quinoline (B57606) core, as in 4-Methylbenzo(g)quinoline-5,10-dione, would be expected to produce a singlet peak in the upfield region of the ¹H NMR spectrum, typically around δ 2.5 ppm, providing clear evidence for its presence.

¹³C NMR spectroscopy complements the proton data by mapping the carbon framework of the molecule. The spectra of benzo[g]quinoline-5,10-dione derivatives show distinct signals for the carbonyl carbons of the dione (B5365651) moiety at the most downfield positions, often in the range of δ 177-184 ppm. acadpubl.eu The carbon atoms of the aromatic rings typically resonate between δ 123-149 ppm. acadpubl.eu The methyl group at the C-4 position would give rise to a characteristic signal in the aliphatic region of the ¹³C NMR spectrum, generally below δ 30 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing connectivity between protons and carbons. nih.gov These methods allow for the precise assignment of all proton and carbon signals, confirming the substitution pattern on the benzo[g]quinoline-5,10-dione scaffold.

Table 1: Representative ¹H and ¹³C NMR Data for a Tetrahydrobenzo[g]quinoline-5,10-dione Derivative acadpubl.eu

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 1.10 (t, 3H), 1.46 (brs, 1H), 4.10 (q, 2H), 5.56 (s, 1H), 7.08 (br s, 2H), 7.11-7.65 (m, 7H) |

| ¹³C NMR | 14.2, 30.4, 60.2, 123.9, 124.9, 126.2, 126.6, 126.9, 130.0, 130.7, 131.1, 132.9, 133.2, 133.7, 134.1, 134.8, 137.1, 140.1, 148.9, 168.6, 177.8, 183.2 |

Note: Data is for a related derivative and serves as an illustrative example of typical chemical shift ranges.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would yield an exact mass that corresponds to its molecular formula, C₁₄H₉NO₂, distinguishing it from other potential isomers or compounds with the same nominal mass.

The mass spectrum of a related 2-(4-chlorophenyl)benzo[g]quinoxaline derivative showed the molecular ion peak (M⁺) and an isotopic peak (M⁺+2), which is characteristic of the presence of a chlorine atom. nih.gov Similarly, for 4-Methylbenzo[g]quinoline-5,10-dione, the mass spectrum would be expected to show a prominent molecular ion peak.

Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. The fragmentation pathways are often characteristic of the compound's structure, with common losses including CO and fragments of the heterocyclic ring system. This data helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of 4-Methylbenzo[g]quinoline-5,10-dione, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups of the dione system. These typically appear in the region of 1650-1700 cm⁻¹. For example, in a related 2-(4-chlorophenyl)benzo[g]quinoxaline, the C=N and C=C stretching vibrations were observed at 1656 cm⁻¹ and 1605, 1583 cm⁻¹ respectively. nih.gov The spectrum would also show characteristic absorptions for C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, as well as C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the benzo[g]quinoline-5,10-dione core is expected to give rise to several absorption bands in the UV-Vis region. The spectrum is typically characterized by intense bands in the UV region corresponding to π→π* transitions and potentially weaker bands at longer wavelengths in the visible region corresponding to n→π* transitions of the carbonyl groups. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

X-ray Crystallography of this compound Derivatives and Complexes

For instance, the crystal structure of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, a related quinoline derivative, was determined to be monoclinic with the space group P2₁/c. mdpi.com Such an analysis provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.govmdpi.com

In the context of 4-Methylbenzo[g]quinoline-5,10-dione derivatives, X-ray crystallography would be invaluable for:

Determining the precise position of the methyl group and any other substituents.

Analyzing the crystal packing and identifying any significant intermolecular forces that could influence the compound's physical properties.

Elucidating the structure of co-crystals or metal complexes involving the benzo[g]quinoline-5,10-dione ligand.

Table 2: Illustrative Crystallographic Data for a Methyl Quinoline Derivative mdpi.com

| Parameter | Value |

| Compound | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5401(7) |

| b (Å) | 11.8332(8) |

| c (Å) | 11.858(1) |

| β (°) | 109.436(8) |

| Volume (ų) | 1262.3(2) |

Note: This data is for a related quinoline derivative and is presented to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies on 4 Methylbenzo G Quinoline 5,10 Dione

Conformational Analysis and Molecular Dynamics Simulations

No dedicated studies on the conformational analysis or molecular dynamics (MD) simulations of 4-Methylbenzo(g)quinoline-5,10-dione have been found in the surveyed literature. Conformational analysis would provide insight into the preferred three-dimensional structure of the molecule, which is essential for understanding its interactions with biological targets. MD simulations could further elucidate the dynamic behavior of the molecule in various environments.

While MD simulations have been applied to other quinoline (B57606) derivatives to understand their interaction with biological receptors, this level of computational analysis has not been published for this compound. researchgate.net For instance, Car-Parrinello Molecular Dynamics has been used to study the intra- and intermolecular interactions of benzo[h]quinoline, a structural isomer, but this data is not transferable. mdpi.com

Prediction of Spectroscopic Properties and Reactivity Profiles

There is a lack of published research on the theoretical prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) and detailed reactivity profiles for this compound based on computational methods. While experimental data for related compounds exist, theoretical predictions can provide deeper insights into the spectral features and the molecule's reactivity towards electrophiles and nucleophiles. nih.gov

Although some studies on other quinoline derivatives have used computational methods like Time-Dependent Density Functional Theory (TD-DFT) to predict absorption spectra, this has not been specifically applied to this compound. rsc.orgnih.gov

Cheminformatics Approaches for Scaffold Analysis and Library Design

No literature is available that specifically applies cheminformatics approaches to the scaffold analysis of this compound for the purpose of library design. Such studies would involve computational screening of virtual libraries based on this scaffold to identify derivatives with potentially enhanced biological activities. While the benzo[g]quinoline-5,10-dione (B13827611) core is recognized as an important structural motif, specific cheminformatic analyses for the 4-methyl substituted version are not documented. nih.govnih.gov

Investigation of Biological Activities and Molecular Mechanisms of 4 Methylbenzo G Quinoline 5,10 Dione and Its Analogues

Antinociceptive and Analgesic Potentials

The evaluation of pain relief properties is a critical area of research for the development of new therapeutic agents. Analogues of 4-methylbenzo(g)quinoline-5,10-dione have been investigated for their potential to alleviate pain through various preclinical models.

Mechanism-based Studies in Animal Models

The antinociceptive effects of related heterocyclic compounds have been assessed using established animal models that mimic different aspects of pain. These models are crucial for understanding the peripheral and central mechanisms of action.

Acetic Acid-Induced Writhing Test: This model is widely used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain. Studies on various heterocyclic compounds have demonstrated a significant reduction in the number of writhes, indicating a peripheral analgesic effect. nih.govplos.org This effect is often attributed to the inhibition of the synthesis or action of inflammatory mediators like prostaglandins. nih.gov

Formalin Test: The formalin test is a valuable model that distinguishes between neurogenic (early phase) and inflammatory (late phase) pain. The early phase is characterized by the direct stimulation of nociceptors, while the late phase involves the release of inflammatory mediators. Research on related triazine derivatives showed efficacy in both phases, suggesting a complex mechanism involving both central and peripheral pathways. nih.gov Compounds active in the early phase may interfere with direct nociceptor activation, whereas those active in the late phase likely possess anti-inflammatory properties.

Hot Plate Method: This thermal nociception model is employed to evaluate centrally mediated analgesia. The test measures the reaction time of an animal to a heat stimulus. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of a central analgesic effect. nih.gov Studies on triazole derivatives have shown a significant, dose-dependent increase in pain latency in the hot plate test, suggesting that these compounds can modulate pain perception at the spinal or supraspinal level. nih.gov

| Animal Model | Observed Effect of Analogous Compounds | Inferred Mechanism |

| Acetic Acid-Induced Writhing | Reduction in the number of writhes nih.govplos.org | Peripheral analgesia, likely via inhibition of inflammatory mediators. nih.gov |

| Formalin Test (Early Phase) | Inhibition of nocifensive behavior | Interference with direct nociceptor activation. |

| Formalin Test (Late Phase) | Reduction in paw licking time nih.gov | Anti-inflammatory action and modulation of central sensitization. nih.gov |

| Hot Plate Test | Increased latency to thermal stimulus nih.gov | Central analgesic activity, likely involving supraspinal pathways. nih.gov |

Involvement of Opioid Receptors and Central Pathways

The opioid system is a major target for potent analgesics. Opioid receptors, including mu (µ), delta (δ), and kappa (κ), are widely distributed in the central and peripheral nervous systems and play a crucial role in pain modulation. nih.gov Pre-treatment with naloxone (B1662785), a non-selective opioid receptor antagonist, has been used to investigate the involvement of the opioid system in the analgesic effects of test compounds. Reversal of the antinociceptive effect by naloxone suggests an interaction with opioid receptors. epain.org

Beyond the opioid system, other central pathways, including the cholinergic, GABAergic, and adrenergic systems, can also contribute to analgesia. epain.orgnih.gov For instance, the analgesic effect of some compounds has been shown to be reversed by atropine (B194438) (a muscarinic antagonist), indicating the involvement of the cholinergic system. epain.org

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. The antioxidant potential of quinoline (B57606) derivatives is, therefore, an area of significant research interest.

Radical Scavenging Mechanisms (e.g., DPPH and ABTS assays)

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key mechanism of antioxidant activity. This property is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically. The efficiency of radical scavenging is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. epain.org

ABTS Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidant compounds can neutralize this radical, causing a discoloration that is proportional to their concentration. This assay is applicable to both hydrophilic and lipophilic compounds. Studies on resveratrol (B1683913) analogues, which share some structural similarities with quinoline derivatives, have demonstrated their capacity to scavenge both DPPH and ABTS radicals, with the activity being dependent on the number and position of hydroxyl groups. nih.gov

| Assay | Principle | Significance |

| DPPH Radical Scavenging | Hydrogen atom donation to the stable DPPH radical. nih.gov | Measures the ability of a compound to act as a primary antioxidant. |

| ABTS Radical Scavenging | Electron donation to the pre-formed ABTS radical cation. nih.gov | Assesses the total antioxidant capacity against a different type of radical. |

Cholinesterase Inhibitory Activities

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting them, the levels of acetylcholine in the brain can be increased, leading to improved cognitive function.

The quinoline scaffold is a well-established pharmacophore for the design of cholinesterase inhibitors. semanticscholar.orgpeerj.com Research on various N'- (quinolin-4-ylmethylene)propanehydrazide derivatives has identified compounds with potent inhibitory activity against both AChE and BChE. semanticscholar.org Kinetic studies of these inhibitors often reveal a mixed-type inhibition, suggesting that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. peerj.com This dual binding can be particularly effective in preventing the aggregation of amyloid-beta peptides, another hallmark of Alzheimer's disease. semanticscholar.org

| Enzyme | Function | Therapeutic Relevance of Inhibition |

| Acetylcholinesterase (AChE) | Primary enzyme for acetylcholine hydrolysis in the brain. peerj.com | Increases acetylcholine levels, improving cognitive function in Alzheimer's disease. semanticscholar.org |

| Butyrylcholinesterase (BChE) | Secondary enzyme for acetylcholine hydrolysis; its role increases in the Alzheimer's brain. semanticscholar.org | Inhibition becomes more important as Alzheimer's disease progresses. semanticscholar.org |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics

Analogues of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic system. Kinetic studies are employed to determine the mechanism of this inhibition. For instance, analysis using Lineweaver-Burk plots can reveal the nature of the interaction between the compound and the enzyme. nih.gov

Studies on various quinoline and quinolinone derivatives show they often act as mixed-type inhibitors. nih.govnih.gov This means they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Specifically, some quinolinone derivatives have been shown to interact simultaneously with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The inhibition constant, Ki, which indicates the concentration required to produce half-maximum inhibition, is a key metric derived from these kinetic studies. nih.gov

A series of novel cyclopentaquinoline derivatives, which are structurally related to benzo(g)quinoline-5,10-diones, demonstrated potent, nanomolar-range inhibitory activity against both AChE and BChE. nih.gov Most compounds in the series showed a preference for inhibiting BChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Cyclopentaquinoline Derivatives

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |

|---|---|---|

| 3b | 272.33 | 103.73 |

| 3f | 113.34 | 203.52 |

Data sourced from a study on new cyclopentaquinoline and acridine (B1665455) analogs. nih.gov

Implications for Neurodegenerative Disease Research (e.g., Alzheimer's disease)

The ability of benzo(g)quinoline-5,10-dione analogues to inhibit AChE and BChE has significant implications for neurodegenerative diseases like Alzheimer's disease (AD). nih.gov The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. nih.gov By inhibiting AChE and BChE, these compounds prevent the breakdown of acetylcholine, thereby increasing its levels in the brain and alleviating symptoms. nih.govmdpi.com

Furthermore, the role of these enzymes in AD pathology may extend beyond acetylcholine hydrolysis. Studies indicate that both AChE and BChE levels are elevated in the AD brain. nih.gov The peripheral anionic site (PAS) of AChE, in particular, is thought to accelerate the aggregation of amyloid-β (Aβ) peptides into the toxic plaques that are a hallmark of AD. nih.gov AChE-Aβ complexes have been shown to be more stable and neurotoxic than Aβ aggregates alone. nih.gov Therefore, inhibitors that can interact with the PAS may offer a dual benefit: restoring acetylcholine levels and preventing Aβ aggregation. nih.gov This has driven the design of multifunctional molecules targeting various aspects of AD pathology. nih.govnih.gov

Antimicrobial and Antiparasitic Potentials of Benzo[g]quinoline-5,10-dione (B13827611) Derivatives

The benzo[g]quinoline-5,10-dione scaffold and its analogues have demonstrated notable antimicrobial and antiparasitic activities. Derivatives are reported to possess antibiotic properties against a range of bacterial and fungal pathogens. nih.govnih.gov For example, the natural product cleistopholine, which has a benzo[g]quinoline-5,10-dione core, exhibits antimicrobial activity and serves as a synthetic intermediate for the potent antifungal agent sampangine. acadpubl.eu

Research into closely related benzo[g]isoquinoline-5,10-diones has revealed significant anti-tubercular activity against Mycobacterium tuberculosis. researchgate.net

Table 2: Anti-tubercular Activity of Benzo[g]isoquinoline-5,10-dione Analogs

| Compound | Minimal Inhibition Concentration (µM) |

|---|---|

| 27a | 28.92 |

| 27b | 1.05 |

Data shows activity against Mycobacterium tuberculosis H37Ra. researchgate.net

The broad biological activity of this chemical family also extends to anticancer and anti-HIV properties, making the quinoline pharmacophore a versatile motif in medicinal chemistry. nih.gov

Molecular Interactions and Target Identification Studies

Enzyme Inhibition Kinetics and Binding Assays

To understand how these compounds exert their effects at a molecular level, enzyme inhibition kinetics and binding assays are crucial. Kinetic studies on quinoline-based inhibitors often use the Ellman's method to assess enzyme activity. nih.govnih.gov The resulting data, when plotted as a Lineweaver-Burk reciprocal plot (1/velocity vs. 1/[substrate]), can determine the mechanism of inhibition, such as non-competitive or mixed-type. nih.govnih.gov

A non-competitive inhibition pattern indicates that the inhibitor binds to an allosteric site, different from the enzyme's active site. nih.gov In contrast, mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular modeling studies complement these kinetic experiments, helping to visualize how the inhibitor docks into the enzyme's binding pocket and identifying key interactions with amino acid residues at the catalytic and peripheral sites. nih.govnih.gov

Cellular Assays for Mechanistic Elucidation (e.g., in vitro cytotoxicity, specific pathway modulation)

Cellular assays are essential for determining the biological effects of benzo[g]quinoline-5,10-dione derivatives within a cellular context. In vitro cytotoxicity is commonly evaluated using the MTT assay against various human cancer cell lines, such as breast (MCF-7), colon (HCT-15), and ovarian (SK-OV-3) cancers. nih.govnih.govbrieflands.com These assays yield IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. brieflands.com

Beyond general cytotoxicity, further assays are used to elucidate the specific molecular mechanisms. For example, some benzo[g]quinoxaline-5,10-dione derivatives have been found to inhibit topoisomerase IIβ, an enzyme critical for DNA replication. nih.gov Other mechanistic studies on related compounds have shown they can induce apoptosis (programmed cell death) by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2. nih.gov Some derivatives have also been shown to activate the tumor suppressor p53. mdpi.com Furthermore, research has demonstrated that quinoline-based molecules can modulate specific signaling pathways involved in cancer progression, such as the c-Met and PI3K/Akt/mTOR pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

Structure-activity relationship (SAR) studies are critical for optimizing the biological efficacy of benzo[g]quinoline-5,10-dione derivatives. These studies involve systematically modifying the chemical structure and observing the resulting changes in biological activity. mdpi.com

For anticancer activity, SAR studies have revealed several key insights:

In one series of benzo[f]quinoline (B1222042) derivatives, quaternary salts with aromatic substituents were found to be the most active compounds. nih.gov

In another study on benzo[c]quinoline derivatives, cycloadducts demonstrated stronger anticancer activity than their precursor quaternary salts. mdpi.com

For quinoline derivatives designed as c-Met inhibitors, SAR analysis identified a 4-phenoxyquinoline moiety and a linker of a specific length (the "five atoms regulation") as fundamental for activity. nih.gov Modifications at the C-7 position of the quinoline ring were also found to be important for improving solubility. nih.gov

These findings guide medicinal chemists in designing new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Potential Applications in Interdisciplinary Research Excluding Clinical Human Use

Development as Molecular Probes and Fluorescent Tags for Biological Systems

The quinoline (B57606) moiety is a well-established fluorophore, and its derivatives are frequently employed as fluorescent probes. The extended π-conjugated system of 4-Methylbenzo[g]quinoline-5,10-dione is expected to exhibit intrinsic fluorescence. Strategic modifications to the core structure could lead to the development of sophisticated molecular probes. These probes could be designed to respond to specific microenvironments within biological systems, such as changes in pH, polarity, or the presence of certain ions or biomolecules. This responsiveness would manifest as a detectable change in fluorescence intensity or wavelength, allowing for real-time imaging and sensing within living cells, without any clinical human application.

A novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside has been developed to monitor base-pair formation in DNA, showcasing the potential of the broader benzoquinoline class in this area. nih.gov This nucleoside exhibits distinct photophysical properties depending on its protonation state, which is influenced by its pairing with cytosine, leading to significant changes in its absorption and fluorescence spectra. nih.gov This principle could be adapted to 4-Methylbenzo[g]quinoline-5,10-dione for similar sensing applications.

Role in Materials Science and Organic Electronics (e.g., as chromophores, redox-active components)

The planar structure and extensive electron delocalization of 4-Methylbenzo[g]quinoline-5,10-dione make it a promising candidate for applications in materials science, particularly in the realm of organic electronics. Benzoquinoline derivatives have already shown potential for use in organic light-emitting devices (OLEDs). nih.gov

As a chromophore, this compound could be incorporated into polymers or other materials to impart specific coloristic or light-absorbing properties. Its ability to absorb light in the UV-visible region could be harnessed for applications such as organic solar cells or photodetectors.

Furthermore, the dione (B5365651) functionality imparts redox-active character to the molecule. The reversible reduction and oxidation of the quinone moiety are fundamental to its potential use in energy storage applications, such as organic batteries, or as a component in redox-flow cells. The electrochemical properties of related quinone compounds are known to be crucial for their function in bioreduction to semiquinone and hydroquinone (B1673460) forms. mdpi.com The introduction of nitrogen atoms into the naphthoquinone core, as seen in benzo[g]quinoxaline-5,10-diones, has been shown to increase the oxidant nature of the molecules, a property that is relevant for their electronic applications. mdpi.com

| Potential Material Application | Relevant Property of 4-Methylbenzo[g]quinoline-5,10-dione | Example from Related Compounds |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Chromophore | Benzo[f]quinoline (B1222042) derivatives have been synthesized and shown to have potential for use in OLEDs. nih.gov |

| Organic Solar Cells (OSCs) | Light absorption (Chromophore) | Benzo[h]quinolin-10-ol derivatives have been used as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov |

| Organic Batteries | Redox activity (Quinone moiety) | The electrochemical properties of quinone compounds are central to their use in energy storage. mdpi.com |

Photochemical and Photophysical Investigations of Light-Mediated Reactions

The study of the interaction of 4-Methylbenzo[g]quinoline-5,10-dione with light is a crucial area of research. Quinones are well-known to be photochemically active. researchgate.net Upon absorption of light, they can be excited to singlet and triplet states, which can then participate in a variety of chemical reactions, including hydrogen abstraction and electron transfer.

Investigations into the photophysical properties of 4-Methylbenzo[g]quinoline-5,10-dione, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, would provide fundamental insights into its behavior. Understanding these properties is essential for its rational design in applications like photodynamic therapy (in non-human systems) or photocatalysis. The photochemical reactions of N-heterocyclic compounds are an active area of research, with a focus on sustainable processes and green chemistry.

Environmental Applications (e.g., sensing, degradation studies)

The fluorescent and electrochemical properties of 4-Methylbenzo[g]quinoline-5,10-dione could be exploited for environmental sensing applications. For instance, it could be developed into a chemosensor for the detection of heavy metal ions or organic pollutants. The binding of a target analyte to the quinoline-dione scaffold could induce a measurable change in its fluorescence or redox potential, providing a signal for detection.

Furthermore, the photochemical properties of this compound suggest its potential role in environmental remediation. As a photosensitizer, it could be used to generate reactive oxygen species (ROS) upon irradiation with light. These ROS could then be used to degrade persistent organic pollutants in water or soil. Studies on the photodegradation of quinones and their impact on environmental systems are an ongoing area of interest.

Future Directions and Emerging Research Avenues for 4 Methylbenzo G Quinoline 5,10 Dione Research

Exploration of Novel and Sustainable Synthetic Strategies (e.g., Green Chemistry approaches)

The synthesis of benzo[g]quinoline-5,10-dione (B13827611) derivatives has been achieved through methods like convergent three-component domino protocols. acadpubl.eu One reported efficient method involves the reaction of 2-hydroxy-1,4-naphthoquinone, an ethyl 2-cyano-3-arylacrylate, and ammonium (B1175870) acetate. acadpubl.eu However, future synthetic research must prioritize sustainability and efficiency, aligning with the principles of green chemistry.

Conventional synthesis methods for the broader quinoline (B57606) class often rely on harsh conditions and hazardous materials. nih.gov Future work on 4-Methylbenzo(g)quinoline-5,10-dione should focus on developing greener alternatives. nih.gov This includes the exploration of:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods like refluxing. nih.gov

Multicomponent Reactions (MCRs): Designing novel MCRs can improve atom economy by combining several starting materials in a single step, minimizing waste. nih.gov

Eco-friendly solvents and catalysts: Research should aim to replace hazardous solvents and expensive or toxic catalysts with greener options, such as water, ionic liquids, or biodegradable catalysts. nih.gov

Domino Protocols: Expanding on existing methods, future strategies could involve a base-catalyzed Michael addition followed by a Thorpe-Ziegler cyclization to assemble the core structure efficiently. acadpubl.eu

Advanced Mechanistic Elucidation of Observed Biological Activities

While related heterocyclic quinones, such as benzo[g]quinoxaline-5,10-diones, have been investigated for their antitumor properties, the precise mechanisms of action for this compound are not fully elucidated. mdpi.comnih.gov Future research must move beyond preliminary cytotoxicity screenings to pinpoint the specific molecular pathways it modulates. Key avenues for investigation include:

Target Identification: Determining the direct protein or nucleic acid targets through which the compound exerts its effects. Techniques like thermal shift assays, affinity chromatography, and enzymatic assays can be employed.

Pathway Analysis: Investigating the compound's influence on critical cellular signaling pathways involved in cancer, such as apoptosis, cell cycle regulation, and DNA damage response. For instance, studies could assess its potential as a topoisomerase inhibitor or an agonist of tumor suppressor proteins like p53, which are known mechanisms for related quinonoid compounds. nih.gov

Structure-Activity Relationship (SAR): A systematic synthesis and biological evaluation of analogues of this compound would help to identify the key structural features required for its biological activity. nih.gov This knowledge is crucial for designing more potent and selective compounds.

Integration of Omics Technologies (e.g., transcriptomics, metabolomics) in Biological Investigations

To gain a comprehensive, unbiased understanding of the biological effects of this compound, the integration of high-throughput "omics" technologies is essential. frontiersin.orgnih.gov These systems biology approaches can provide a holistic view of cellular responses to the compound, moving beyond single-target analysis. nih.gov

Transcriptomics: RNA sequencing (RNA-Seq) can reveal genome-wide changes in gene expression in cells treated with the compound. This can identify entire biological pathways that are upregulated or downregulated, offering clues to the compound's mechanism of action and potential off-target effects. frontiersin.org

Proteomics and Metabolomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can profile shifts in cellular metabolites. nih.gov This integrated approach can help construct a comprehensive model of the compound's impact on cellular networks and identify potential biomarkers of response. nih.gov

Computational Drug Design and In Silico Screening for New Targets and Lead Optimization

Computational methods offer a powerful, cost-effective, and rapid approach to accelerate the drug discovery and development process for scaffolds like this compound. nih.gov These in silico techniques can guide experimental work, saving time and resources.

Molecular Docking and Virtual Screening: Docking simulations can be used to predict the binding orientation of this compound and its virtual derivatives within the active sites of known or predicted protein targets. nih.gov This allows for the high-throughput virtual screening of large compound libraries to identify new potential leads. nih.gov

De Novo Design: Advanced algorithms can design novel molecules from scratch, optimized for binding to a specific target. Deep learning models, in particular, have emerged as powerful tools for generating new molecular structures with desired properties. nih.gov

Lead Optimization: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding chemists to focus their synthetic efforts on the most promising candidates. nih.gov

Expansion of Natural Product-Derived Scaffolds for Chemical Biology Applications

The benzo[g]quinoline-5,10-dione core is present in several natural products with known cytotoxic or antimicrobial activities, such as cleistopholine, phomazarin, and dielsiquinone. acadpubl.eu This natural precedent provides a strong foundation for future research.

Future directions should involve using this compound as a parent scaffold to generate a library of diversified, natural product-inspired compounds. This can be achieved through various synthetic strategies, including the Diels-Alder reaction, which has been used to create related heterocyclic structures. mdpi.com These new derivatives can be used as:

Chemical Probes: To investigate specific biological pathways or to identify new protein functions.

Starting Points for Drug Discovery: The development of a diverse chemical library based on a privileged natural product scaffold increases the probability of discovering novel therapeutic agents for a range of diseases. The structural relationship to anthracycline antibiotics, a cornerstone of chemotherapy, further highlights the potential of this scaffold in oncology. mdpi.comresearchgate.net

Tables

Table 1: Compounds Mentioned in this Article

| Compound Name | Class / Type | Significance / Context |

|---|---|---|

| This compound | Heterocyclic Quinone | The primary subject of the article; a scaffold for future research. |

| Cleistopholine | Natural Product | Contains the benzo[g]quinoline-5,10-dione core; exhibits antimicrobial and anticancer activity. acadpubl.eu |

| Phomazarin | Natural Product | Contains the benzo[g]quinoline-5,10-dione core; shows in vitro cytotoxic activity. acadpubl.eu |

| Dielsiquinone | Natural Product | Contains the benzo[g]quinoline-5,10-dione core; shows cytotoxic activity. acadpubl.eu |

| Benzo[g]quinoxaline-5,10-dione | Related Heterocycle | An analogue studied for antitumor properties; provides mechanistic insights. mdpi.com |

Table 2: Summary of Future Research Avenues

| Research Area | Key Methodologies & Approaches | Primary Goal |

|---|---|---|

| Sustainable Synthesis | Microwave-assisted reactions, Multicomponent Reactions (MCRs), Green solvents/catalysts. nih.gov | To develop efficient, environmentally friendly, and cost-effective methods for producing the compound. |

| Mechanistic Elucidation | Enzymatic assays, Cell-based pathway analysis, Structure-Activity Relationship (SAR) studies. nih.gov | To identify the precise molecular targets and biological pathways modulated by the compound. |

| Omics Integration | Transcriptomics (RNA-Seq), Proteomics, Metabolomics. frontiersin.orgnih.gov | To obtain a holistic, system-level understanding of the compound's biological effects. |

| Computational Design | Molecular docking, Virtual screening, QSAR modeling, Deep learning. nih.gov | To accelerate the discovery of new targets and optimize the lead compound for improved potency and selectivity. |

| Natural Product Scaffolds | Library synthesis, Chemical biology screening, Diels-Alder reactions. acadpubl.eumdpi.com | To leverage the natural product precedent to create novel chemical probes and therapeutic leads. |

Q & A

Q. What are the common synthetic routes for 4-Methylbenzo[g]quinoline-5,10-dione derivatives?

The synthesis typically involves cycloaddition reactions or multi-component protocols. For example, pyrido-fused derivatives can be synthesized via cycloaddition between thiazolidine precursors and quinoline-5,8-dione using silver carbonate and DBU as a base, yielding regioisomeric mixtures (20–45% yields) . Green chemistry approaches using cerium oxide nanoparticles (CeO₂) as heterogeneous catalysts in water have also been reported, achieving high yields (e.g., 85–92%) under mild conditions .

Q. How is the antimicrobial activity of 4-Methylbenzo[g]quinoline-5,10-dione assessed?

Antimicrobial efficacy is evaluated via agar well-diffusion assays to determine inhibition zones, followed by minimum inhibitory concentration (MIC) measurements. For instance, benzo[g]isoquinoline-5,10-dione derivatives showed MIC values ranging from 6.25–25 µg/mL against bacterial and fungal strains .

Q. What spectroscopic techniques confirm the structure of benzo[g]quinoline derivatives?

¹H NMR and ¹³C NMR are critical for structural elucidation. Regioisomers (e.g., pyrido[4,3-g] vs. pyrido[3,4-g] isomers) are distinguished by chemical shift differences in 4-H (Δδ = 0.11–0.25 ppm) and 6/9-H protons (Δδ = 0.12 ppm). 2D HMBC correlations further validate connectivity . IR spectroscopy and elemental analysis are used to confirm functional groups and purity .

Q. What are standard cytotoxicity evaluation methods for these compounds?

In vitro cytotoxicity is assessed using cell lines like MT-4 (human T-cell leukemia). Compounds are screened at varying concentrations (e.g., 1–100 µM), with IC₅₀ values calculated via MTT or similar assays .

Advanced Research Questions

Q. How can regioisomeric mixtures of benzo[g]quinoline derivatives be resolved?

Chromatographic separation (e.g., flash chromatography with EtOAc-hexane gradients) resolves regioisomers like pyrido[4,3-g] and pyrido[3,4-g] quinoline-diones. For example, 2c/3c and 2d/3d were resolved using 70:30 EtOAc-hexane, while unresolved mixtures (e.g., 2a/3a) were tested as-is . Advanced NMR techniques, such as HMBC, aid in structural confirmation post-separation .

Q. How do structural modifications (e.g., substituents) affect biological activity?

Substituents significantly alter bioactivity. For example:

- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl) enhance potency, as seen in 2d (4-chloro derivative) with MIC = 6.25 µg/mL .

- Cytotoxicity : Methoxy or aminoethyl groups (e.g., Pixantrone derivatives) improve DNA intercalation and topoisomerase II inhibition . Systematic SAR studies using substituent libraries are recommended for optimization .

Q. What green chemistry approaches improve the synthesis of benzo[g]quinoline derivatives?

CeO₂ nanoparticles enable one-pot, solvent-free synthesis with high recyclability (5+ cycles without activity loss). For example, 3-methyl-1-phenyl derivatives were synthesized in water at 80°C, achieving 92% yield . Magnetic Fe₃O₄@SiO₂-APTES nanoparticles also facilitate catalyst recovery in multi-component reactions .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies may arise from pharmacokinetic factors (e.g., solubility, metabolic stability). For instance, Pixantrone (BBR-2778) showed potent in vitro cytotoxicity but required formulation adjustments (e.g., dimaleate salt) to improve bioavailability in vivo . Parallel studies using ex vivo models (e.g., embryo assays in crickets) can bridge this gap .

Methodological Considerations

Q. What protocols ensure reproducibility in MIC determinations?

Standardize agar composition (e.g., Mueller-Hinton agar), inoculum size (1–5 × 10⁵ CFU/mL), and incubation conditions (24–48 hr, 37°C). Include positive controls (e.g., ciprofloxacin) and validate results across ≥3 independent replicates .

Q. How is catalyst efficiency quantified in green synthesis?

Calculate turnover number (TON) and turnover frequency (TOF) based on reaction yield and time. For CeO₂ nanoparticles, TON = 320 and TOF = 64 hr⁻¹ were reported for 5,10-dione synthesis . Characterize catalyst stability via XRD and TEM post-reaction to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.